N-(4-{2-[(6s)-2-Amino-4-Oxo-1,4,5,6,7,8-Hexahydropyrido[2,3-D]pyrimidin-6-Yl]ethyl}benzoyl)-L-Glutamic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is an antifolate compound that inhibits the enzyme glycinamide ribonucleotide formyltransferase (GARFT), which is involved in the de novo purine biosynthesis pathway . This compound has been studied for its potential use in cancer therapy due to its ability to disrupt nucleotide synthesis and thus inhibit cell proliferation .
Méthodes De Préparation
The synthesis of LY249543 involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the formation of key intermediates through a series of chemical reactions such as condensation, cyclization, and functional group transformations . The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity . Industrial production methods for LY249543 may involve optimization of these synthetic routes to scale up the production while maintaining the quality and consistency of the compound .
Analyse Des Réactions Chimiques
LY249543 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents used include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reducing agents used include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents used include halogens and nucleophiles.
Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water. Common conditions include acidic or basic environments.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Mécanisme D'action
LY249543 exerts its effects by inhibiting the enzyme glycinamide ribonucleotide formyltransferase (GARFT), which is crucial for the de novo synthesis of purine nucleotides . By blocking this enzyme, LY249543 disrupts the production of nucleotides, leading to a decrease in DNA and RNA synthesis. This inhibition results in the suppression of cell proliferation and can induce cell death in rapidly dividing cells, such as cancer cells . The molecular targets and pathways involved include the purine biosynthesis pathway and the downstream effects on cell cycle regulation and apoptosis .
Comparaison Avec Des Composés Similaires
LY249543 is unique among antifolate compounds due to its specific inhibition of glycinamide ribonucleotide formyltransferase (GARFT) . Similar compounds include:
Methotrexate: An antifolate that inhibits dihydrofolate reductase (DHFR), another enzyme involved in nucleotide synthesis.
Pemetrexed: An antifolate that inhibits multiple enzymes, including thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT).
Raltitrexed: An antifolate that specifically inhibits thymidylate synthase (TS).
Compared to these compounds, LY249543’s selective inhibition of glycinamide ribonucleotide formyltransferase (GARFT) makes it a valuable tool for studying the specific role of this enzyme in nucleotide synthesis and its potential as a therapeutic target .
Propriétés
Formule moléculaire |
C21H25N5O6 |
---|---|
Poids moléculaire |
443.5 g/mol |
Nom IUPAC |
(2S)-2-[[4-[2-[(6S)-2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl]ethyl]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C21H25N5O6/c22-21-25-17-14(19(30)26-21)9-12(10-23-17)2-1-11-3-5-13(6-4-11)18(29)24-15(20(31)32)7-8-16(27)28/h3-6,12,15H,1-2,7-10H2,(H,24,29)(H,27,28)(H,31,32)(H4,22,23,25,26,30)/t12-,15-/m0/s1 |
Clé InChI |
ZUQBAQVRAURMCL-WFASDCNBSA-N |
SMILES isomérique |
C1[C@@H](CNC2=C1C(=O)NC(=N2)N)CCC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
SMILES canonique |
C1C(CNC2=C1C(=O)NC(=N2)N)CCC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.